molecular formula C22H21BrN2O3 B2355635 (2-Bromo-5-methoxyphenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone CAS No. 1902985-76-5

(2-Bromo-5-methoxyphenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone

Cat. No.: B2355635
CAS No.: 1902985-76-5
M. Wt: 441.325
InChI Key: RPTSTOCUXRXSQB-UHFFFAOYSA-N
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Description

(2-Bromo-5-methoxyphenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a brominated methoxyphenyl group and a quinolinyl-piperidinyl moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-methoxyphenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-methoxyphenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Ammonia (NH₃), thiols (R-SH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while substitution of the bromine atom can produce various substituted derivatives .

Scientific Research Applications

(2-Bromo-5-methoxyphenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2-Bromo-5-methoxyphenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The quinolinyl moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    (2-Bromo-5-methoxyphenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone: shares structural similarities with other quinoline and piperidine derivatives.

    Quinoline derivatives: Known for their broad spectrum of biological activities, including antimalarial and anticancer properties.

    Piperidine derivatives: Often used in the synthesis of pharmaceuticals and agrochemicals

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both brominated methoxyphenyl and quinolinyl-piperidinyl groups allows for diverse chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O3/c1-27-17-7-8-19(23)18(14-17)22(26)25-12-9-16(10-13-25)28-20-6-2-4-15-5-3-11-24-21(15)20/h2-8,11,14,16H,9-10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTSTOCUXRXSQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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